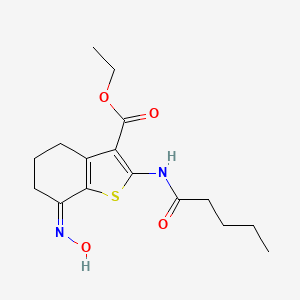

ethyl (7Z)-7-(hydroxyimino)-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl (7Z)-7-(hydroxyimino)-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core fused with a hydroxyimino group at position 7 (Z-configuration), a pentanoylamino substituent at position 2, and an ethyl ester at position 2. Key functional groups include:

- Pentanoylamino (CH₃(CH₂)₃CONH–): Enhances lipophilicity and influences molecular packing in crystalline states.

- Ethyl ester (–COOEt): Affects solubility and metabolic stability.

This compound’s structural complexity makes it a candidate for comparative studies with analogues in pharmacological or materials science contexts.

Properties

IUPAC Name |

ethyl (7Z)-7-hydroxyimino-2-(pentanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-3-5-9-12(19)17-15-13(16(20)22-4-2)10-7-6-8-11(18-21)14(10)23-15/h21H,3-9H2,1-2H3,(H,17,19)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHPNHKVALGIJB-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C2=C(S1)C(=NO)CCC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)NC1=C(C2=C(S1)/C(=N\O)/CCC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7Z)-7-(hydroxyimino)-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzothiophene derivative with an appropriate oxime and amide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology can be particularly advantageous, allowing for precise control over reaction parameters and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7Z)-7-(hydroxyimino)-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to yield amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoxazolines, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl (7Z)-7-(hydroxyimino)-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Mechanism of Action

The mechanism by which ethyl (7Z)-7-(hydroxyimino)-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxime and amide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzothiophene core can also participate in π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The tetrahydrobenzothiophene ring adopts a puckered conformation due to non-planar saturation. Using Cremer-Pople puckering coordinates , its ring puckering amplitude (Q) and phase angle (θ) can be compared to related bicyclic systems:

Note: Q and θ values for the target compound are estimated based on analogous crystallographic refinements using SHELXL .

Hydrogen Bonding Patterns

The hydroxyimino and amide groups participate in intermolecular hydrogen bonding. Graph set analysis reveals distinct motifs compared to analogues:

The target compound’s dual hydrogen-bonding capacity enhances crystalline stability compared to simpler thiophene derivatives.

Functional Group Reactivity and Stability

- Hydroxyimino Group: The (Z)-configuration stabilizes intramolecular interactions but reduces hydrolytic stability compared to (E)-isomers.

- Pentanoylamino vs. Acetamido: Pentanoylamino’s longer alkyl chain increases logP by ~1.2 units compared to acetamido analogues, as modeled via WinGX .

- Ethyl Ester vs. Carboxylic Acid : Ethyl ester substitution reduces aqueous solubility (logS = -3.1) but improves membrane permeability (Papp = 8.2 × 10⁻⁶ cm/s) relative to carboxylate salts.

Q & A

Q. What are the key steps in synthesizing this benzothiophene derivative, and how can reaction conditions be optimized?

The synthesis involves:

- Core formation : Cyclization of substituted thiophene precursors under reflux with catalysts like acetic acid or H₂SO₄ .

- Functionalization : Introduction of the pentanoylamino group via nucleophilic substitution, requiring anhydrous conditions and bases (e.g., triethylamine) .

- Hydroxyimino addition : Oxime formation using hydroxylamine hydrochloride under controlled pH (pH 4–6) and temperature (60–80°C) . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the hydroxyimino group and pentanoyl side chain .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and detect byproducts .

- X-ray crystallography : For resolving stereochemical ambiguities, particularly the (7Z) configuration .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition above 150°C (DSC analysis recommended) .

- Photostability : Degrades under UV light; store in amber vials at –20°C .

- Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH > 8); use aprotic solvents for biological assays .

Advanced Research Questions

Q. How can molecular docking simulations guide the identification of biological targets?

- Target selection : Prioritize kinases or GPCRs due to the compound’s benzothiophene core and hydrogen-bonding groups .

- Docking workflow : Use AutoDock Vina with flexible ligand sampling and MM/GBSA scoring to predict binding affinities .

- Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays (e.g., EGFR or CDK2) .

Q. How to resolve contradictions between NMR and crystallographic data for the hydroxyimino group?

- Dynamic effects : NMR may average Z/E configurations in solution, while crystallography captures static structures. Perform variable-temperature NMR to assess tautomerization .

- Computational modeling : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .

Q. What strategies improve regioselectivity during functional group modifications?

- Directing groups : Use the pentanoylamino moiety to steer electrophilic substitutions to the benzothiophene C2 position .

- Protection/deprotection : Temporarily block the hydroxyimino group with tert-butyldimethylsilyl (TBS) during reactions at C7 .

Q. How do solvent polarity and temperature influence reaction pathways in derivatization?

- Polar solvents (DMF/DMSO) : Favor SN2 mechanisms for nucleophilic substitutions .

- Nonpolar solvents (toluene) : Promote [4+2] cycloadditions involving the hydroxyimino group .

- Low temperatures (0–5°C) : Suppress side reactions during oxidation steps (e.g., converting imino to nitro groups) .

Q. What computational methods predict the compound’s electronic properties for material science applications?

- DFT calculations : Use Gaussian 16 with B3LYP functional to model HOMO/LUMO gaps and charge distribution .

- TD-DFT : Predict UV-Vis absorption spectra for optoelectronic studies .

Methodological Notes

- Data reproducibility : Replicate synthesis steps ≥3 times and report yield ranges (e.g., 65–72%) .

- Ethical reporting : Disclose all reaction hazards (e.g., hydroxylamine toxicity) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.